molecular formula C14H11Cl2N3OS B5723852 4-{[(2,3-Dichlorophenyl)carbamothioyl]amino}benzamide

4-{[(2,3-Dichlorophenyl)carbamothioyl]amino}benzamide

Cat. No.: B5723852
M. Wt: 340.2 g/mol
InChI Key: RCLUFERNEWXDPC-UHFFFAOYSA-N
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Description

4-{[(2,3-Dichlorophenyl)carbamothioyl]amino}benzamide is a chemical compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science. The compound’s structure consists of a benzamide core with a 2,3-dichlorophenyl group and a carbamothioyl group attached to it, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,3-Dichlorophenyl)carbamothioyl]amino}benzamide typically involves the reaction of 2,3-dichloroaniline with thiophosgene to form the corresponding isothiocyanate intermediate. This intermediate is then reacted with 4-aminobenzamide to yield the final product. The reaction conditions generally include the use of an organic solvent such as dichloromethane or acetone, and the reactions are carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,3-Dichlorophenyl)carbamothioyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. These reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used, and the reactions are usually performed in solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzamide derivatives, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and other bioactive derivatives.

    Biology: It has shown promise as an inhibitor of certain enzymes and proteins, making it a potential candidate for drug development.

    Medicine: The compound’s biological activity has been explored for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 4-{[(2,3-Dichlorophenyl)carbamothioyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, depending on the specific target and the pathways affected.

Comparison with Similar Compounds

4-{[(2,3-Dichlorophenyl)carbamothioyl]amino}benzamide can be compared with other thiourea derivatives, such as:

    N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-4-propoxybenzamide: This compound has a similar structure but with a propoxy group attached to the benzamide core, which can affect its chemical properties and biological activity.

    4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide: This compound is structurally similar but may have different substituents on the benzamide core, leading to variations in its reactivity and applications.

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-[(2,3-dichlorophenyl)carbamothioylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3OS/c15-10-2-1-3-11(12(10)16)19-14(21)18-9-6-4-8(5-7-9)13(17)20/h1-7H,(H2,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLUFERNEWXDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=S)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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